molecular formula C12H12FNO2S2 B5525214 N-(4-fluorophenyl)-2,5-dimethylthiophene-3-sulfonamide

N-(4-fluorophenyl)-2,5-dimethylthiophene-3-sulfonamide

Cat. No. B5525214
M. Wt: 285.4 g/mol
InChI Key: QBQGXEBUTHBFST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide-derived compounds often involves the reaction of suitable sulfonyl chlorides with amines or their derivatives. A method described for the synthesis of related sulfonamide compounds involves the use of transition metal complexes to form sulfonamide ligands, indicating a versatile approach to incorporating various functional groups into the sulfonamide structure (Chohan & Shad, 2011). This approach may be adapted for synthesizing N-(4-Fluorophenyl)-2,5-dimethylthiophene-3-sulfonamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. For example, studies on similar sulfonamides have revealed their ability to form dimers through hydrogen bonds, which can align into two-dimensional layers via various intermolecular interactions (Terada et al., 2012). These findings highlight the importance of fluorine substituents and sulfonamide groups in determining the molecular conformation and packing of these compounds in the solid state.

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including their use as ligands in transition metal complexes (Chohan & Shad, 2011). The presence of a sulfonamide group can significantly affect the electronic properties of the molecule, influencing its reactivity and the nature of its interactions with metal ions. Additionally, the fluorine atom can enhance the molecule's bioactivity and binding affinity to biological targets, making sulfonamides with fluorine substituents valuable in medicinal chemistry.

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The incorporation of fluorine atoms and the presence of a thiophene ring can affect these properties by altering the compound's polarity, hydrogen bonding capability, and molecular geometry. Studies on similar compounds have shown that fluorine substituents can lead to the formation of polymorphs or pseudopolymorphs, indicating the role of fluorine in affecting the physical state and stability of these molecules (Terada et al., 2012).

Scientific Research Applications

Polymorphism and Material Properties

The study of polymorphism in aromatic sulfonamides, including those with fluorine groups, provides insights into the material properties of these compounds. The presence of fluorine influences the formation of polymorphs or pseudopolymorphs, which are crucial for understanding the stability and crystalline forms of materials. This knowledge is applicable in the design of advanced materials with specific physical properties for technological and industrial applications (Terada et al., 2012).

Fluorescent Probes and Sensing Applications

The development of fluorescent solvatochromic dyes incorporating sulfonamide structures opens avenues for creating highly sensitive molecular probes. These probes can be used to study a variety of biological events and processes due to their strong solvent-dependent fluorescence, which is correlated with solvent polarity. Such applications are significant in biological research, offering tools for investigating cellular environments and molecular interactions (Diwu et al., 1997).

Environmental and Biological Sensing

Sulfonamide-based compounds can be designed as selective probes for detecting thiophenols over aliphatic thiols. These probes are valuable in environmental and biological sciences for the detection of toxic substances and biologically active compounds. The high sensitivity and selectivity of such probes, demonstrated through their application in water sample analysis, highlight their potential in environmental monitoring and safety assessments (Wang et al., 2012).

Drug-Protein Interaction Studies

Understanding the interaction between drugs and proteins is fundamental in pharmaceutical research. Sulfonamide derivatives serve as fluorescent probes to study these interactions, providing insights into the binding mechanisms and affinities of drugs to protein targets. This research contributes to the development of more effective drugs by elucidating their molecular interactions within biological systems (Sudlow et al., 1976).

Polymer and Membrane Technology

The synthesis of sulfonated block copolymers containing sulfonamide groups for fuel-cell applications demonstrates the utility of these compounds in energy technologies. Such polymers exhibit high proton conductivity and mechanical properties, making them suitable for use in fuel cell membranes. This research supports the development of more efficient and durable materials for energy conversion and storage systems (Bae et al., 2009).

properties

IUPAC Name

N-(4-fluorophenyl)-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S2/c1-8-7-12(9(2)17-8)18(15,16)14-11-5-3-10(13)4-6-11/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQGXEBUTHBFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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